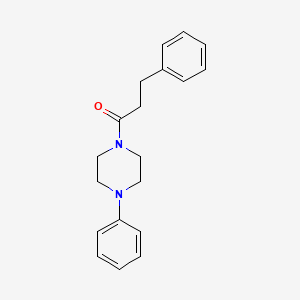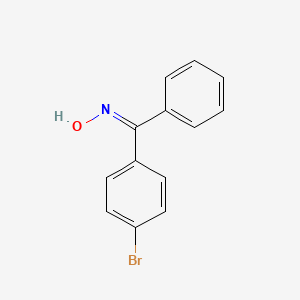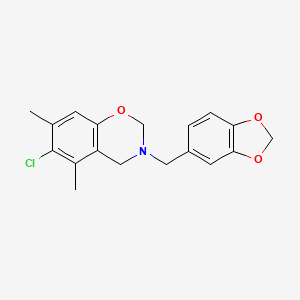![molecular formula C19H19ClN6O B5537160 4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537160.png)
4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives often involves multi-step reactions that start with the formation of the core pyrimidine or pyrazole ring followed by various substitution reactions to introduce different functional groups. For instance, compounds similar to the one have been synthesized through the condensation of amino-pyrazoles with triazinyl derivatives under different reaction conditions, leading to a variety of pyrazolopyrimidine and pyrazolopyridine derivatives (Harb, Abbas, & Mostafa, 2005).
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives, including the one of interest, is characterized by the fusion of pyrazole and pyrimidine rings. This fused ring system contributes to the compound's planarity and rigidity, which might influence its electronic distribution and interaction with biological targets. X-ray crystallography and computational modeling are common techniques used to analyze such molecular structures, providing insights into the compound's conformation and potential binding modes (Bhat et al., 1981).
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Discovery
Pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocycle in drug discovery, demonstrating a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. The structure-activity relationship (SAR) studies have garnered significant attention, leading to the development of various lead compounds for different disease targets. The flexibility of this scaffold allows for extensive exploration by medicinal chemists to develop potential drug candidates, showcasing the importance of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry (Cherukupalli et al., 2017).
Catalysis and Synthesis
The pyranopyrimidine core is a key precursor for the medicinal and pharmaceutical industries, attributed to its wider synthetic applications and bioavailability. Among its isomers, 5H-pyrano[2,3-d]pyrimidine scaffolds are noted for their applicability in various domains. Recent investigations have focused on synthesizing substituted derivatives through multi-component reactions using diverse hybrid catalysts. This highlights the role of 5H-pyrano[2,3-d]pyrimidine scaffolds in facilitating the development of lead molecules through innovative catalytic applications (Parmar et al., 2023).
Optoelectronic Materials
Quinazolines and pyrimidines, as part of π-extended conjugated systems, are of significant value for creating novel optoelectronic materials. The integration of quinazoline and pyrimidine fragments into such systems has led to the development of materials suitable for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. This area of research showcases the potential of functionalized quinazolines and pyrimidines in advancing optoelectronic applications, demonstrating the diverse utility of these heterocyclic compounds (Lipunova et al., 2018).
Orientations Futures
Future research on this compound could involve synthesizing it and studying its physical and chemical properties, as well as its potential biological activities. Given the presence of several functional groups and rings that are often found in biologically active compounds, it could be of interest in the development of new drugs or other chemical products .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O/c20-16-4-2-15(3-5-16)12-19(27)25-10-8-24(9-11-25)17-13-18(22-14-21-17)26-7-1-6-23-26/h1-7,13-14H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGFKUUJBIXNSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5537081.png)

![3-[5-(4-nitrophenyl)-2-furyl]-1-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B5537086.png)
![4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5537105.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5537107.png)
![N-[4-(cyanomethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5537114.png)
![2,2-dimethyl-N-(4-{[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5537123.png)

![N-[(2-chloro-3-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5537143.png)
![4-(5-methoxypyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5537156.png)
![(3R*,4R*)-3,4-dimethyl-1-[2-(4-methylbenzyl)benzoyl]pyrrolidin-3-ol](/img/structure/B5537173.png)
![3-[(2-ethyl-1,3-thiazol-4-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5537179.png)

![2-[(4-benzyl-1-piperidinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5537192.png)